molecular formula C17H12O5 B11601451 2-oxo-2H-chromen-4-yl 2-methoxybenzoate

2-oxo-2H-chromen-4-yl 2-methoxybenzoate

Cat. No.: B11601451
M. Wt: 296.27 g/mol
InChI Key: QUHACAMVVRZEIF-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-4-yl 2-methoxybenzoate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound this compound is characterized by the presence of a chromen-2-one ring system and a methoxybenzoate side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-4-yl 2-methoxybenzoate typically involves the O-acetylation of hydroxycoumarin with methoxybenzoyl chloride. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and a base like triethylamine . The general reaction scheme is as follows:

  • Dissolve hydroxycoumarin in tetrahydrofuran.
  • Add triethylamine to the solution.
  • Gradually add methoxybenzoyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature for a specified period.
  • Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-4-yl 2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-oxo-2H-chromen-4-yl 2-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For instance, coumarin derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . Additionally, the compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its biological activity .

Comparison with Similar Compounds

2-oxo-2H-chromen-4-yl 2-methoxybenzoate can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

(2-oxochromen-4-yl) 2-methoxybenzoate

InChI

InChI=1S/C17H12O5/c1-20-13-8-4-3-7-12(13)17(19)22-15-10-16(18)21-14-9-5-2-6-11(14)15/h2-10H,1H3

InChI Key

QUHACAMVVRZEIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

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